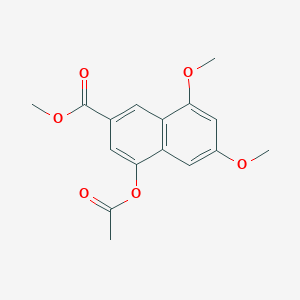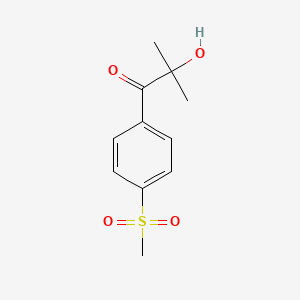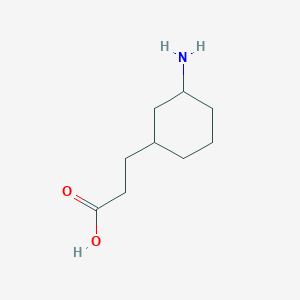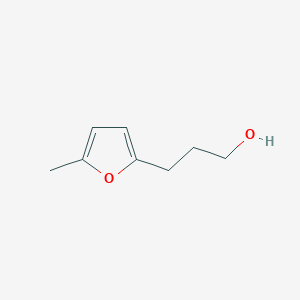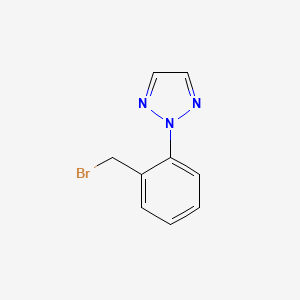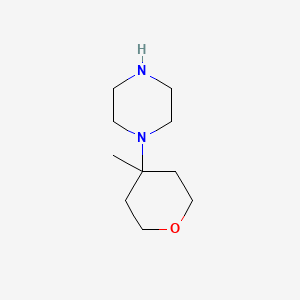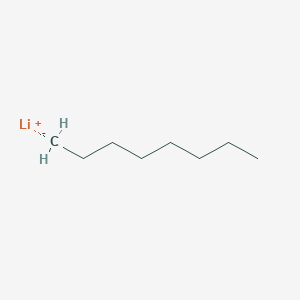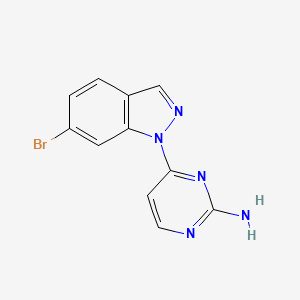![molecular formula C14H19FN2O B8779588 [1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone CAS No. 83763-22-8](/img/structure/B8779588.png)
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone
描述
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: is a chemical compound with the molecular formula C13H18FN2O. It is known for its unique structure, which includes a piperidine ring substituted with an aminoethyl group and a fluorophenyl ketone moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Ketone Moiety: The final step involves the attachment of the fluorophenyl ketone moiety through a condensation reaction with a suitable ketone precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols .
科学研究应用
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone: can be compared with other similar compounds, such as:
(1-(2-Aminoethyl)piperidin-4-yl) (4-chlorophenyl) ketone: Similar structure but with a chlorine atom instead of fluorine.
(1-(2-Aminoethyl)piperidin-4-yl) (4-bromophenyl) ketone: Similar structure but with a bromine atom instead of fluorine.
(1-(2-Aminoethyl)piperidin-4-yl) (4-iodophenyl) ketone: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of This compound lies in its specific interactions and reactivity due to the presence of the fluorine atom, which can influence its chemical and biological properties .
属性
CAS 编号 |
83763-22-8 |
|---|---|
分子式 |
C14H19FN2O |
分子量 |
250.31 g/mol |
IUPAC 名称 |
[1-(2-aminoethyl)piperidin-4-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H19FN2O/c15-13-3-1-11(2-4-13)14(18)12-5-8-17(9-6-12)10-7-16/h1-4,12H,5-10,16H2 |
InChI 键 |
VWLIPIMEJFEFNR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1',3,3'-trimethyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B8779505.png)
![Benzyl 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate](/img/structure/B8779513.png)
![2-Thiophenamine, 4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B8779524.png)
